7-甲氧基-1,3-苯二噁杂环-5-甲酸甲酯

概述

描述

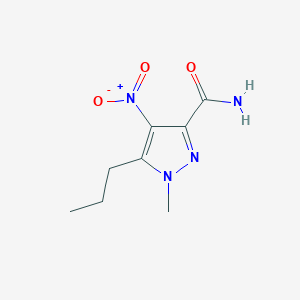

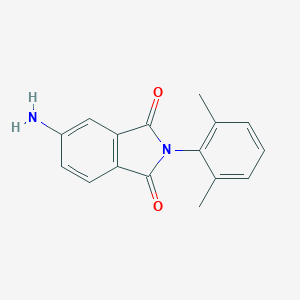

Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate is a chemical compound that is part of a broader class of compounds with potential biological and pharmaceutical applications. The compound's structure and derivatives have been studied for their potential use as chemotherapeutic agents, antimicrobial substances, and in the synthesis of other medically relevant compounds .

Synthesis Analysis

The synthesis of compounds related to methyl 7-methoxy-1,3-benzodioxole-5-carboxylate often involves multi-step chemical reactions, starting from various precursors. For instance, derivatives of this compound have been synthesized using starting materials like 5-hydroxy-2-methyl-3-benzofuranocarboxylic acid, which upon further chemical modifications, such as halogenation and aminoalkylation, yield potential antimicrobial agents . Another example includes the synthesis of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, which was obtained as a side product during the synthesis of an antitubercular agent .

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 7-methoxy-1,3-benzodioxole-5-carboxylate has been determined using techniques such as single-crystal X-ray diffraction and FT-IR spectroscopy. These methods provide detailed information about bond lengths, bond angles, and torsion angles, which are crucial for understanding the compound's three-dimensional conformation and reactivity .

Chemical Reactions Analysis

Compounds within the same family as methyl 7-methoxy-1,3-benzodioxole-5-carboxylate undergo various chemical reactions. For example, methyl benzoquinone carboxylate and its derivatives can condense with β-methoxynaphthalene in an acid-catalyzed reaction to yield α-arylsubstituted naphthalenes, which can be further processed to create more complex structures . Additionally, the potassium salt of related methoxy benzoic acids has been shown to undergo selective deprotonation, which is a useful reaction in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 7-methoxy-1,3-benzodioxole-5-carboxylate derivatives are characterized by spectroscopic methods such as (1)H NMR and mass spectroscopy. These properties are essential for identifying the compound and understanding its behavior in different environments, which is important for its potential use in pharmaceutical applications . The molecular electrostatic potential (MEP) map and frontier molecular orbitals of related compounds have also been studied to predict reactivity and interaction with other molecules .

科学研究应用

合成和化学性质

- 7-甲氧基-1,3-苯二噁杂环-5-甲酸甲酯参与了研究,重点是各种苯二噁杂环羧酸的合成和制备。例如,某些衍生物(如肉豆蔻酸和 4.6-二甲氧基-1,3-苯二噁杂环-5-甲酸)已从相关化合物中制备,展示了该分子在有机合成中的多功能性 (Daliacker, Mues, & Kim, 1978)。

生物学效应

- 研究表明,与 7-甲氧基-1,3-苯二噁杂环-5-甲酸甲酯相似的 1,3-苯二噁杂环衍生物可以产生生物学效应。例如,一项研究表明,一种苯二噁杂环化合物在黑腹果蝇中充当化学灭菌剂,影响卵黄蛋白原的摄取和卵巢发育 (Song 等人,1990)。

药理应用

- 在药物化学中,苯二噁杂环基团(它是 7-甲氧基-1,3-苯二噁杂环-5-甲酸甲酯结构的一部分)已被用于开发内皮素受体拮抗剂。这些化合物在治疗各种心血管疾病方面显示出前景 (Tasker 等人,1997)。

化学合成和改性

- 研究还包括探索相关化合物的不同合成路线和改性。例如,研究集中在衍生物的实用制备上,并探索不同取代基对这些分子的生物活性的影响 (Horikawa, Hirokawa, & Kato, 2001)。

抗氧化和抗炎特性

- 一些研究调查了与 7-甲氧基-1,3-苯二噁杂环-5-甲酸甲酯在结构上相关的化合物的抗氧化和抗炎特性。这些研究对于开发新的治疗剂至关重要 (Кorobko, Hadjipavlou-Litina, & Logoyda, 2018)。

杀虫活性

- 1,3-苯二噁杂环的衍生物也因其杀虫活性而受到研究,这可能对农业应用产生影响 (Vanmellaert, Deloof, & Jurd, 1983)。

结构和晶体学研究

- 已经对相关化合物的晶体和分子结构进行了研究,这对于了解它们的化学行为和在各个领域的潜在应用至关重要 (Richter 等人,2023)。

安全和危害

The safety data sheet for “Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate” advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

作用机制

Target of Action

Methyl 7-Methoxybenzodioxole-5-carboxylate is a complex organic compound. It is known to be an intermediate in the synthesis of natural dihydrostilbenes , which are compounds known for their significant cytotoxicity toward human cancer cell lines .

Mode of Action

As an intermediate in the synthesis of dihydrostilbenes , it may contribute to the overall biological activity of these compounds, which includes cytotoxic effects on cancer cells .

Biochemical Pathways

Dihydrostilbenes, which this compound helps synthesize, are known to interact with multiple biochemical pathways, particularly those involved in cell proliferation and apoptosis .

Result of Action

As an intermediate in the synthesis of dihydrostilbenes , it may contribute to the cytotoxic effects these compounds have on cancer cells .

Action Environment

Like many organic compounds, its stability and efficacy could potentially be affected by factors such as temperature, ph, and the presence of other chemicals .

属性

IUPAC Name |

methyl 7-methoxy-1,3-benzodioxole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-12-7-3-6(10(11)13-2)4-8-9(7)15-5-14-8/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQKIGXHWZLSCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OCO2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345086 | |

| Record name | Methyl 3-methoxy-4,5-methylenedioxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate | |

CAS RN |

22934-58-3 | |

| Record name | Methyl 3-methoxy-4,5-methylenedioxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

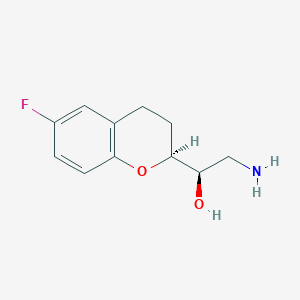

![(1'S,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135703.png)

![Naphtho[2,3-e]pyrene](/img/structure/B135717.png)

![7H-Benzo[c]fluorene](/img/structure/B135719.png)

![4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B135723.png)